molecular formula C19H21NO5S B2973618 N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 2034611-20-4

N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2973618
CAS No.: 2034611-20-4
M. Wt: 375.44
InChI Key: NCXBMVVFFFUWJK-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic organic compound that combines a benzofuran moiety with a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and sulfonamide functionalities suggests it may exhibit unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide typically involves several key steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.

    Alkylation: The benzofuran intermediate is then alkylated using appropriate alkyl halides to introduce the propan-2-yl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated benzofuran with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acids.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Benzofuran-2-carboxylic acids

    Reduction: Corresponding amines

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its structural similarity to other bioactive molecules. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties. Studies have indicated that benzofuran derivatives can interact with various biological targets, making them promising candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its sulfonamide group also makes it a candidate for use in polymer chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simple benzofuran structure without additional functional groups.

    3,4-Dimethoxybenzenesulfonamide: Lacks the benzofuran moiety but contains the sulfonamide group.

    N-(1-(benzofuran-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide is unique due to the combination of the benzofuran and sulfonamide functionalities, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-13(10-15-11-14-6-4-5-7-17(14)25-15)20-26(21,22)16-8-9-18(23-2)19(12-16)24-3/h4-9,11-13,20H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXBMVVFFFUWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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